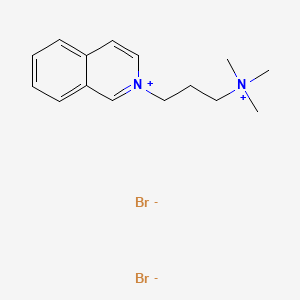
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various scientific research applications. This compound is characterized by its ability to inhibit bacterial growth by binding to DNA gyrase, making it a valuable tool in microbiology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Isoquinolinium oxides.
Reduction: Isoquinolinium hydrides.
Substitution: Isoquinolinium hydroxides or chlorides.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving bacterial inhibition and DNA binding.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
- Pyridinium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Quinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific binding affinity to DNA gyrase, which is not as pronounced in similar compounds. This specificity enhances its effectiveness as an antimicrobial agent and makes it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
4353-42-8 |
|---|---|
Molekularformel |
C15H22Br2N2 |
Molekulargewicht |
390.16 g/mol |
IUPAC-Name |
3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DFSBPMGFJCFTFQ-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
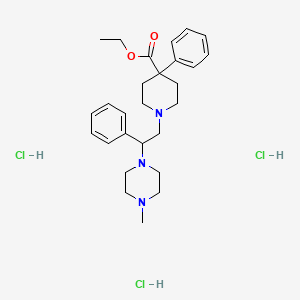

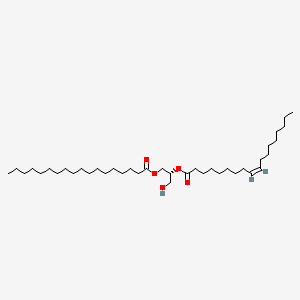
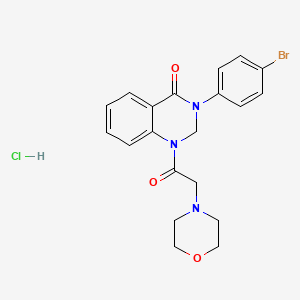
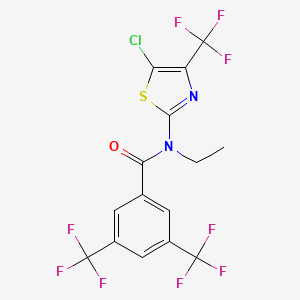
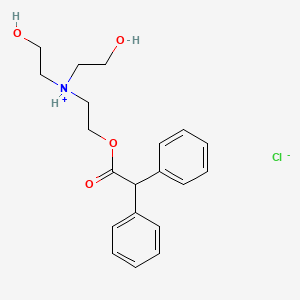
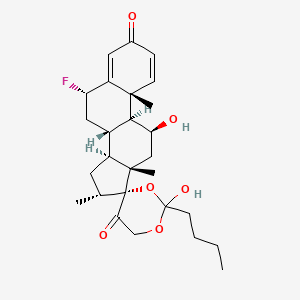
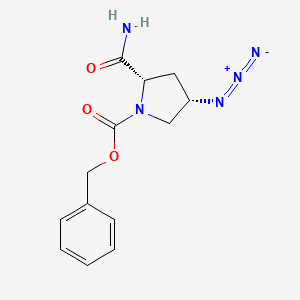
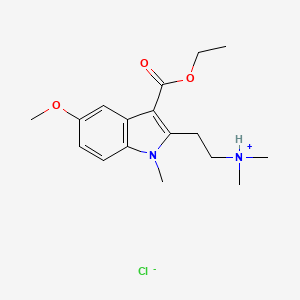
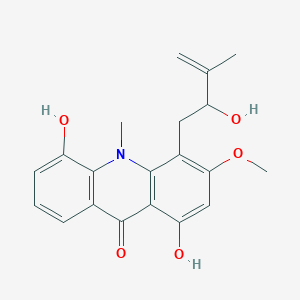
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

